[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate
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Overview
Description
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a benzodioxole ring and a trimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. Optimization of reaction parameters such as temperature, solvent, and concentration would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole ring and trimethoxybenzoate moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole ring but lacks the trimethoxybenzoate moiety.
2-Propenal, 3-(1,3-benzodioxol-5-yl)-: Contains a benzodioxole ring but has different functional groups.
1-[(2S,3R)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea: A more complex structure with additional functional groups.
Uniqueness
[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is unique due to its combination of a benzodioxole ring and a trimethoxybenzoate moiety, which imparts specific chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO8/c1-23-15-6-11(7-16(24-2)18(15)25-3)19(22)26-9-17(21)20-12-4-5-13-14(8-12)28-10-27-13/h4-8H,9-10H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKFWLIJLKITAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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